N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide
Description
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a 4,6-dimethyl-substituted benzothiazole core, a phenoxyacetamide chain, and a pyridin-2-ylmethyl group. This compound integrates multiple aromatic systems and functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-12-17(2)22-20(13-16)29-23(25-22)26(14-18-8-6-7-11-24-18)21(27)15-28-19-9-4-3-5-10-19/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJKROQESPHYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Other synthetic pathways may involve diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-tubercular activity.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ()
- Structural Differences : The dichloro and dimethoxy substituents on the benzothiazole ring contrast with the dimethyl groups in the target compound.
- Physicochemical Properties :
- Analytical Data : Distinguished by a high retention time in chromatography, suggesting stronger hydrophobic interactions .
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ()
- Structural Similarities : Shares a benzothiazole core but lacks the acetamide and pyridine moieties.
- Crystallography : Exhibits planar alignment (inter-ring dihedral angle: 1.9°) and forms cyclic hydrogen-bonded dimers (R₂²(8) motif), influencing crystal packing .
Pyridine-Containing Acetamides
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Features: Incorporates a pyrimidine-sulfanyl group instead of phenoxy and a 4-methylpyridine substituent.
- Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and chloroacetamide, differing from the target’s likely coupling-based synthesis .
Phenoxyacetamide Derivatives ()
- Examples: Compounds m, n, o in feature (2,6-dimethylphenoxy)acetamide chains with stereochemical complexity (R/S configurations).
- Relevance: Highlights the role of phenoxy groups in modulating steric and electronic interactions, which may influence the target’s receptor binding or metabolic stability .
Physicochemical and Analytical Data Comparison
Implications of Structural Variations
- Benzothiazole Substitution: Dimethyl groups (target) vs.
- Pyridine vs. Pyrimidine : The target’s pyridin-2-ylmethyl group may enhance solubility compared to pyrimidine-sulfanyl derivatives () .
- Phenoxy Group: Introduces π-stacking capability and moderate lipophilicity, contrasting with sulfanyl or morpholino groups in CD73 inhibitors () .
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 358.43 g/mol
- CAS Number : Not specifically listed; however, related compounds are cataloged under CAS 912895-76-2 and others.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells by activating specific signaling pathways . The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can enhance cytotoxicity against cancer cells.
Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective effects. Research indicates that they may reduce oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | |
| Antimicrobial | Escherichia coli | |
| Anticancer | Mia PaCa-2 | |
| Anticancer | HepG2 | |
| Neuroprotective | Neuronal cells |
Structure–Activity Relationship (SAR)
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole ring | Enhanced cytotoxicity against tumor cells |
| Variation in phenoxy group | Altered antimicrobial potency |
Case Studies
- Anticancer Study : A recent investigation into the effects of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[pyridin(2)-yl)methyl]acetamide on Mia PaCa-2 cells showed a dose-dependent inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates.
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
